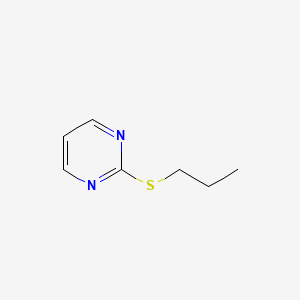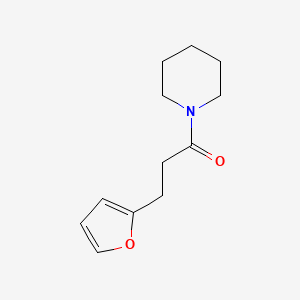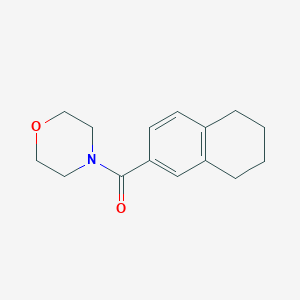
2-Propylsulfanylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylsulfanylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potential bioactive molecule that has been studied for its various pharmacological activities. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-Propylsulfanylpyrimidine is not well understood. However, it has been suggested that this compound may act by inhibiting various enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Propylsulfanylpyrimidine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Propylsulfanylpyrimidine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-Propylsulfanylpyrimidine. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties. Additionally, more research is needed to understand the exact mechanism of action of this compound. Furthermore, studies could be conducted to investigate the potential use of 2-Propylsulfanylpyrimidine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to investigate the potential use of this compound as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of 2-Propylsulfanylpyrimidine involves the reaction of 2-chloro-4-propylthiopyrimidine with sodium ethoxide. This reaction leads to the formation of 2-Propylsulfanylpyrimidine in good yield. The purity of the compound can be checked by using various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
2-Propylsulfanylpyrimidine has been studied for its various pharmacological activities. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-propylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-6-10-7-8-4-3-5-9-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBKMIKSUBLJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylsulfanylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[(2-chloroacetyl)amino]methyl]benzoate](/img/structure/B7458623.png)
![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)


![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458666.png)



![4-[(5E)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7458689.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)
![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)

